molecular formula C15H17N3O4 B12740477 Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester CAS No. 1222172-50-0

Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester

Cat. No.: B12740477
CAS No.: 1222172-50-0
M. Wt: 303.31 g/mol
InChI Key: OEJAMJYEHJNEQO-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzoic acid derivative, followed by the introduction of the acetylamino and cyanoethenyl groups. The final step involves the esterification of the compound to form the methyl ester. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The acetylamino and cyanoethenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester can be compared with other similar compounds, such as:

    Benzoic acid derivatives: These compounds share the benzoic acid core but differ in their functional groups.

    Acetylamino compounds: These compounds contain the acetylamino group and may have similar biological activities.

    Cyanoethenyl compounds: These compounds contain the cyanoethenyl group and may undergo similar chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which may confer unique properties and applications.

Properties

CAS No.

1222172-50-0

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

methyl 5-acetamido-2-[[(E)-2-cyanoethenyl]amino]-4-ethoxybenzoate

InChI

InChI=1S/C15H17N3O4/c1-4-22-14-9-12(17-7-5-6-16)11(15(20)21-3)8-13(14)18-10(2)19/h5,7-9,17H,4H2,1-3H3,(H,18,19)/b7-5+

InChI Key

OEJAMJYEHJNEQO-FNORWQNLSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)N/C=C/C#N)C(=O)OC)NC(=O)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC=CC#N)C(=O)OC)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.